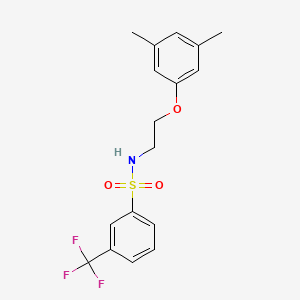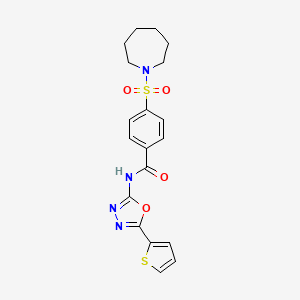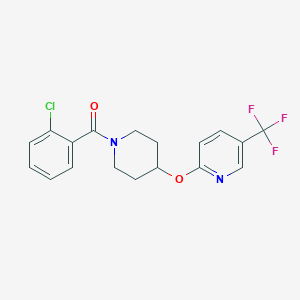
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound commonly investigated for its potential use in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidin-1-yl Ring: : Initially, a piperidin-1-yl group is formed using standard ring-closure techniques.
Coupling Reaction: : This intermediate is then coupled with (2-Chlorophenyl) and (5-(trifluoromethyl)pyridin-2-yl) components through a series of nucleophilic substitutions and oxidative reactions.
Final Assembly: : The final compound is assembled under carefully controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound often relies on large-scale reactions in batch or continuous-flow reactors, ensuring consistent quality and scalability. The process typically involves:
Reactant Preparation: : Ensuring all reactants are of high purity.
Controlled Environment: : Using advanced reactors to maintain optimal temperature, pressure, and reaction time.
Purification Steps: : Employing techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various types of reactions, including:
Oxidation: : This compound can be oxidized to form different oxidation states, depending on the conditions.
Reduction: : It can also be reduced to different reduced forms.
Substitution: : It readily participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions often involve strong nucleophiles like sodium hydride or bases such as potassium tert-butoxide.
Major Products
Oxidation: : Produces various oxidized derivatives.
Reduction: : Yields reduced compounds with modified functional groups.
Substitution: : Generates substituted analogs with diverse functional groups.
Scientific Research Applications
Chemistry
This compound is widely studied in organic synthesis and catalysis due to its reactive nature and ability to form complex molecules.
Biology
In biology, it serves as a molecular probe for understanding biological pathways and interactions at a cellular level.
Medicine
Industry
Industrially, it is used in the synthesis of advanced materials, agrochemicals, and as an intermediate in the production of other complex compounds.
Mechanism of Action
Molecular Targets and Pathways
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone exerts its effects primarily by interacting with specific molecular targets such as enzymes and receptors. The trifluoromethyl and piperidin-1-yl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Other Compounds
When compared to other similar compounds, (2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties.
List of Similar Compounds
(2-Chlorophenyl)(4-((5-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
(4-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
(2-Bromophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
These compounds exhibit some similarities in structure and reactivity but differ in their specific chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable for research in chemistry, biology, medicine, and industry. Through continued study and application, this compound holds promise for future scientific advancements.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-4-2-1-3-14(15)17(25)24-9-7-13(8-10-24)26-16-6-5-12(11-23-16)18(20,21)22/h1-6,11,13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJMIUDSHTQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Phenyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2503880.png)

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
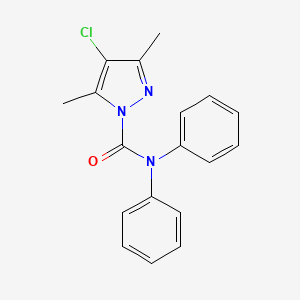
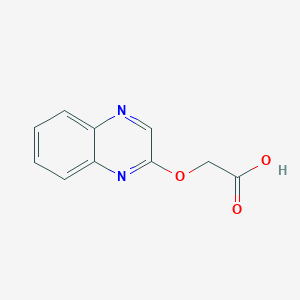
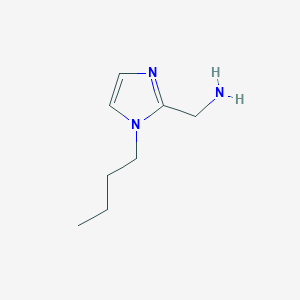
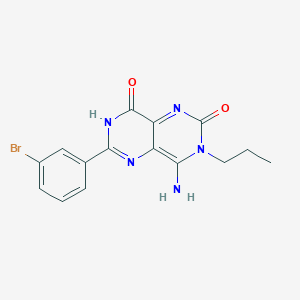
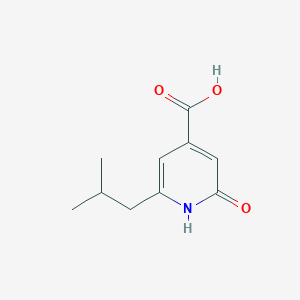
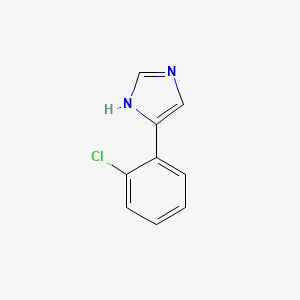
![2-(Pyridin-3-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2503896.png)
